3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide, also known as ABT-594, is a synthetic compound that is used in scientific research for its analgesic properties. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been extensively studied for its potential use in pain management.
Wirkmechanismus
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide acts as an agonist of the nicotinic acetylcholine receptor subtype α4β2. When it binds to this receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the modulation of pain, and their release leads to a reduction in pain perception.
Biochemical and Physiological Effects:
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which leads to a reduction in pain perception. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its effects on neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide in lab experiments is its potent analgesic effects. It has been shown to be effective in reducing acute and chronic pain in animal models, which makes it a valuable tool for studying pain pathways and mechanisms. However, one limitation of using 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide is its potential for abuse. It is a potent agonist of the nicotinic acetylcholine receptor subtype α4β2, which is also involved in addiction pathways.
Zukünftige Richtungen
There are several future directions for research on 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide. One potential direction is to study its effects on other neurotransmitter systems, such as the endocannabinoid system. Another potential direction is to study its effects on other types of pain, such as inflammatory pain. Additionally, there is potential for the development of new drugs based on the structure of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide, which may have improved efficacy and reduced potential for abuse.
Synthesemethoden
The synthesis of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide involves several steps, including the reaction of 2-methoxybenzylamine with 4-methoxybenzoyl chloride to form N-(2-methoxybenzyl)-4-methoxybenzamide. This intermediate is then reacted with 1-acetyl-4-piperidone to form 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide has been extensively studied for its potential use in pain management. It is a potent agonist of the nicotinic acetylcholine receptor subtype α4β2, which is involved in the modulation of pain. Studies have shown that 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide is effective in reducing acute and chronic pain in animal models, and it has also been shown to be effective in reducing neuropathic pain.
Eigenschaften
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-16(26)25-12-10-19(11-13-25)30-22-14-17(8-9-21(22)29-3)23(27)24-15-18-6-4-5-7-20(18)28-2/h4-9,14,19H,10-13,15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLFYAORCNDKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.